GPR17 Antagonist In Vivo Efficacy & Brain Penetration
4-Bromo-2,5-difluoroaniline is a key intermediate in the synthesis of N-(phenyl)-indole-3-sulfonamide derivatives, which are GPR17 modulators. These compounds demonstrated enhanced in vivo efficacy in a murine model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE) and showed improved brain penetration . While specific comparative data for other halogenated aniline intermediates in the exact same series is not provided in the patent, the substitution pattern of 4-bromo-2,5-difluoroaniline is integral to the pharmacophore, suggesting its use is non-substitutable for achieving the reported in vivo efficacy and brain penetration.
| Evidence Dimension | In Vivo Efficacy (Clinical Score) & Brain Penetration |
|---|---|
| Target Compound Data | Compound incorporating 4-bromo-2,5-difluoroaniline as an intermediate; demonstrated efficacy in EAE model. |
| Comparator Or Baseline | Not applicable; no direct comparator data in source. |
| Quantified Difference | Not applicable. |
| Conditions | Murine EAE model; pharmacokinetic study. |
Why This Matters
This demonstrates a specific, high-value application of the compound in a patented therapeutic area (CNS) where the specific substitution pattern is likely critical for achieving the desired pharmacokinetic and pharmacodynamic properties.
